molecular formula C5H10O2 B099121 (3,3-Dimethyloxiranyl)methanol CAS No. 18511-56-3

(3,3-Dimethyloxiranyl)methanol

Cat. No.: B099121
CAS No.: 18511-56-3
M. Wt: 102.13 g/mol
InChI Key: HJXAWVLTVYGIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3-Dimethyloxiranyl)methanol, also known as (3,3-Dimethyloxiran-2-yl)methanol, is an organic compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . This compound features an oxirane ring, which is a three-membered cyclic ether, substituted with a hydroxymethyl group and two methyl groups. It is primarily used in research and development settings.

Scientific Research Applications

(3,3-Dimethyloxiranyl)methanol is utilized in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and as a precursor for other functionalized compounds.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug design and development, often involves this compound as a starting material or intermediate.

    Industry: It is employed in the development of new materials, such as polymers and resins, due to its reactive oxirane ring.

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure to "(3,3-Dimethyloxiranyl)methanol" .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3,3-Dimethyloxiranyl)methanol can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 3,3-dimethyl-1-butene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under controlled conditions to form the oxirane ring . The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale epoxidation processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of the oxirane ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of diols.

    Substitution: The oxirane ring is susceptible to nucleophilic attack, resulting in ring-opening reactions. Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring to form various substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like ammonia, thiols, or alcohols in the presence of a catalyst or under basic conditions.

Major Products Formed:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Diols.

    Substitution: Substituted alcohols, amines, or thiols.

Mechanism of Action

The mechanism of action of (3,3-Dimethyloxiranyl)methanol largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the oxirane ring opens to form a more stable product. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    (2,3-Epoxypropyl)methanol: Similar in structure but with a different substitution pattern on the oxirane ring.

    (2,2-Dimethyloxiranyl)methanol: Another oxirane derivative with different methyl group positioning.

    (3,3-Dimethyloxiran-2-yl)ethanol: Similar structure with an ethyl group instead of a hydroxymethyl group.

Uniqueness: (3,3-Dimethyloxiranyl)methanol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the hydroxymethyl group and two methyl groups on the oxirane ring makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

(3,3-dimethyloxiran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5(2)4(3-6)7-5/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXAWVLTVYGIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00939927
Record name (3,3-Dimethyloxiran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18511-56-3
Record name Dimethylglycidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018511563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,3-Dimethyloxiran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,3-dimethyloxiran-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,3-Dimethyloxiranyl)methanol
Reactant of Route 2
(3,3-Dimethyloxiranyl)methanol
Reactant of Route 3
(3,3-Dimethyloxiranyl)methanol
Reactant of Route 4
(3,3-Dimethyloxiranyl)methanol
Reactant of Route 5
(3,3-Dimethyloxiranyl)methanol
Reactant of Route 6
(3,3-Dimethyloxiranyl)methanol
Customer
Q & A

Q1: How does (3,3-dimethyloxiran-2-yl)methanol contribute to secondary organic aerosol formation, and what is the significance of aerosol acidity in this process?

A1: (3,3-Dimethyloxiran-2-yl)methanol, also known as MBO epoxide, is a potential intermediate in the atmospheric photooxidation of 2-methyl-3-buten-2-ol (MBO). Research indicates that this epoxide can undergo reactive uptake onto acidic aerosols, leading to SOA formation []. This process is particularly relevant in environments with elevated aerosol acidity, such as those influenced by anthropogenic emissions. The acidic conditions catalyze the ring-opening of the epoxide, facilitating reactions that form larger, less volatile compounds. These compounds contribute to the growth and persistence of SOA, impacting air quality and climate.

Q2: What are the key findings from laboratory studies investigating the role of (3,3-dimethyloxiran-2-yl)methanol in SOA formation?

A2: Laboratory studies have provided compelling evidence for the role of (3,3-dimethyloxiran-2-yl)methanol in SOA formation. Researchers observed SOA formation only in the presence of acidic aerosol when exposing (3,3-dimethyloxiran-2-yl)methanol to controlled atmospheric conditions []. This finding highlights the critical role of aerosol acidity in driving the reactive uptake and subsequent SOA-forming reactions of the epoxide. Further analysis of the laboratory-generated SOA revealed the presence of 2,3-dihydroxyisopentanol and MBO-derived organosulfate isomers, supporting the proposed reaction pathways involving (3,3-dimethyloxiran-2-yl)methanol.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.